

JKE-1674: Application Notes and Protocols for Animal Models

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Compound of Interest

Compound Name: JKE-1674

Cat. No.: B15604900

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Introduction:

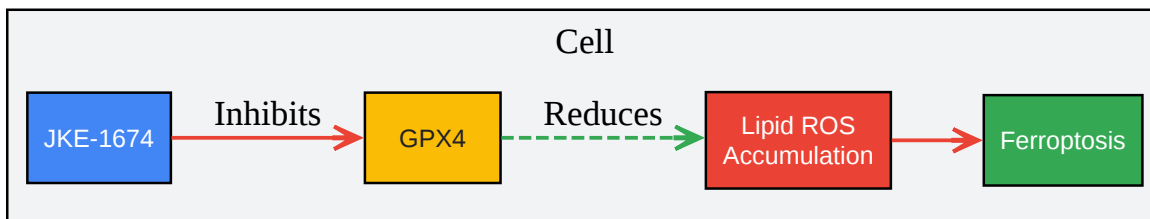
JKE-1674 is an orally active and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of iron-dependent programmed cell death. As an active metabolite of the GPX4 inhibitor ML210, **JKE-1674** has demonstrated improved physicochemical properties, making it more suitable for in vivo studies.^{[1][2][3]} This document provides detailed application notes and protocols for the use of **JKE-1674** in animal models, based on currently available preclinical data.

Mechanism of Action

JKE-1674 induces ferroptosis by covalently binding to and inhibiting GPX4.^{[1][4]} GPX4 is a crucial enzyme that neutralizes lipid peroxides, thereby protecting cells from oxidative damage. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death.^[3] **JKE-1674** is formed in cells from its prodrug ML210 and is subsequently converted to a reactive nitrile oxide electrophile, JKE-1777, which then binds to GPX4.^{[2][3]}

Signaling Pathway

The signaling pathway for **JKE-1674**-induced ferroptosis is centered on the inhibition of GPX4. The diagram below illustrates this mechanism.



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Caption: **JKE-1674** inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.

Dosage and Administration

Pharmacokinetic Studies

A pharmacokinetic study of **JKE-1674** has been conducted in Severe Combined Immunodeficient (SCID) mice. The key parameters of this study are summarized in the table below.

Parameter	Value
Animal Model	SCID mice[1][5]
Dosage	50 mg/kg[1][2][5]
Administration Route	Oral (p.o.)[1][2][5]
Formulation	PEG400/Ethanol (90/10, v/v)[1][5]
Blood Sampling Time Points	1, 3, 6, and 24 hours post-administration[1][5]
Outcome	JKE-1674 was detected in the serum of the mice.[2][5]

Efficacy Studies

JKE-1674 has been evaluated in mouse models of cancer, demonstrating its potential as an anti-tumor agent.

Study	Animal Model	Dosage and Administration
Prostate Cancer	RB-knockdown PC3 xenograft tumors in mice	Information on the specific dosage and administration route is not detailed in the provided search results. However, the study showed that JKE-1674 markedly reduced tumor growth.[6]
Metastatic Neuroendocrine Prostate Cancer (NEPC)	Pten/Rb1 double-knockout mice	While the exact dosage is not specified in the available information, JKE-1674 was administered and shown to drastically reduce primary tumor growth and prevent metastasis.[6] An efficacy study in a different GPX4-sensitive tumor model indicated that doses up to 50 mg/kg were tolerated for 20 days.[7]

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol is based on the published study in SCID mice.[1][5]

1. Animal Model:

- Species: Mouse
- Strain: Severe Combined Immunodeficient (SCID)

2. Compound Preparation:

- Prepare a formulation of **JKE-1674** in PEG400 and Ethanol at a 90:10 volume/volume ratio.
- The final concentration should be calculated to deliver a 50 mg/kg dose based on the average weight of the mice.

3. Administration:

- Administer the **JKE-1674** formulation to the mice via oral gavage.

4. Sample Collection:

- Collect blood samples from three animals per time point.
- Time points for collection are 1, 3, 6, and 24 hours after administration.
- Collect blood into tubes containing an appropriate anticoagulant (e.g., lithium heparin).

5. Sample Processing and Analysis:

- Centrifuge the blood samples to separate the plasma.
- Precipitate plasma proteins using acetonitrile (1/5, v/v).
- Analyze the concentration of **JKE-1674** in the plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

General Efficacy Study Protocol (Example)

This protocol provides a general framework for an in vivo efficacy study based on the principles of the cited research.[\[6\]](#)

1. Animal Model:

- Select an appropriate tumor model sensitive to GPX4 inhibition (e.g., xenograft models with specific genetic backgrounds like RB1 loss).

2. Study Groups:

- Vehicle Control Group: Administer the formulation vehicle only.
- Treatment Group: Administer **JKE-1674** at a predetermined dose (e.g., starting with a dose informed by PK studies, such as 50 mg/kg).

3. Compound Preparation and Administration:

- Prepare **JKE-1674** in a suitable vehicle for oral administration (e.g., PEG400/Ethanol).
- Administer the compound or vehicle to the respective groups daily or as determined by tolerability studies.

4. Tumor Growth Monitoring:

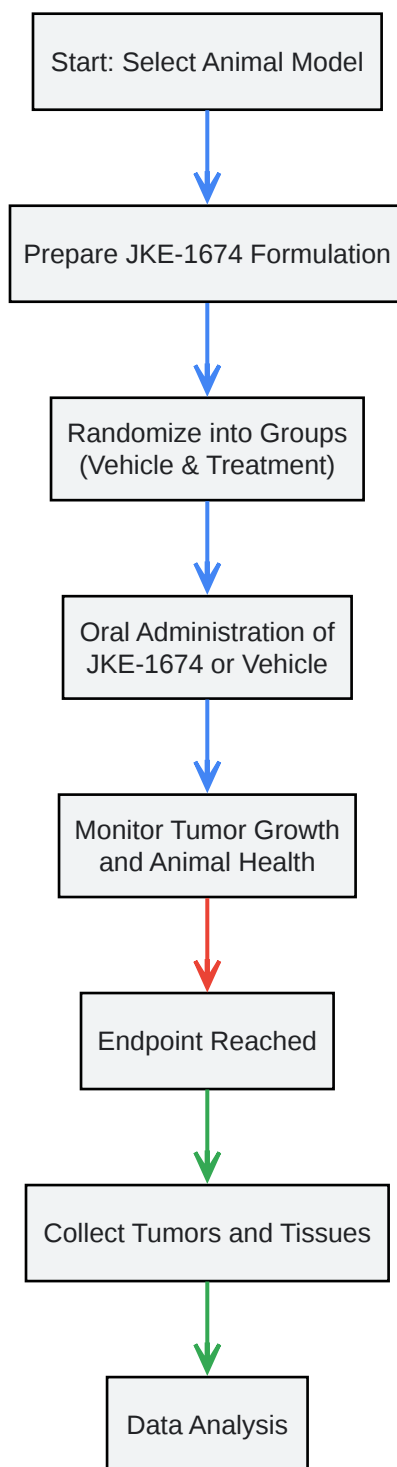
- Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers.

5. Endpoint and Analysis:

- The study may be terminated when tumors in the control group reach a predetermined size.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
- In metastasis models, examine relevant organs (e.g., lungs, liver) for metastatic lesions.
- Analyze the data for statistically significant differences in tumor growth and metastasis between the treatment and control groups.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo study with **JKE-1674**.



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Caption: General workflow for an in vivo efficacy study using **JKE-1674**.

Disclaimer: These protocols are intended as a guide and should be adapted based on specific experimental goals, animal models, and institutional guidelines. All animal experiments must be

conducted in accordance with approved animal welfare regulations.

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